molecular formula C14H19N3O B2692057 N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide CAS No. 1355638-97-9

N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide

Katalognummer B2692057
CAS-Nummer: 1355638-97-9
Molekulargewicht: 245.326
InChI-Schlüssel: BDECGQSVYCLGGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide, also known as JNJ-54175446, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to a class of molecules known as positive allosteric modulators (PAMs) that target the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).

Wissenschaftliche Forschungsanwendungen

N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Additionally, it has been demonstrated to have anxiolytic and antidepressant effects in preclinical studies.

Wirkmechanismus

N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide acts as a positive allosteric modulator of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. The α7 nAChR is involved in various physiological processes, including learning and memory, attention, and sensory processing. PAMs like N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide enhance the activity of the α7 nAChR by binding to an allosteric site on the receptor, which increases the receptor's sensitivity to its endogenous ligand, acetylcholine.
Biochemical and Physiological Effects
N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide has been shown to enhance the activity of the α7 nAChR in various brain regions, including the hippocampus and prefrontal cortex. This increased activity leads to improved cognitive function, such as enhanced learning and memory, attention, and sensory processing. Additionally, N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide has been demonstrated to have anxiolytic and antidepressant effects, which may be related to its ability to modulate the α7 nAChR.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide is its specificity for the α7 nAChR, which allows for targeted modulation of this receptor. Additionally, N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide is its relatively short half-life, which may limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for research on N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide. One area of interest is the development of more potent and selective PAMs for the α7 nAChR. Additionally, further studies are needed to fully understand the physiological and biochemical effects of N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide, including its potential role in modulating inflammation and oxidative stress. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide in humans, with a focus on its potential therapeutic applications in neurological and psychiatric disorders.

Synthesemethoden

The synthesis of N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide involves a multistep process that starts with the reaction of 2-bromo-5-nitropyridine with 1-cyano-1-methylpropan-2-ol in the presence of a base. The resulting intermediate is then reacted with 4-bromo-1-butanol in the presence of a palladium catalyst to obtain the desired product. The final compound is then purified using column chromatography and characterized using various spectroscopic techniques.

Eigenschaften

IUPAC Name

N-(2-cyanobutan-2-yl)-4-pyridin-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-14(2,11-15)17-13(18)9-6-8-12-7-4-5-10-16-12/h4-5,7,10H,3,6,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDECGQSVYCLGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)CCCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.